molecular formula C10H12N4 B12353141 2-pyrazolidin-4-yl-1H-benzimidazole

2-pyrazolidin-4-yl-1H-benzimidazole

Katalognummer: B12353141
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: DEPDXHOQVNRSIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrazolidin-4-yl-1H-benzimidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole rings. These two ring systems are known for their significant pharmacological properties. Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects . Pyrazole derivatives are also known for their anti-inflammatory, antidiabetic, and analgesic properties . The combination of these two rings in a single molecule makes this compound a compound of interest in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 2-pyrazolidin-4-yl-1H-benzimidazole can be achieved through a one-pot condensation reaction. This involves the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air . This method provides good yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

2-Pyrazolidin-4-yl-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions may introduce different functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-Pyrazolidin-4-yl-1H-benzimidazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In industry, it may be used in the production of pharmaceuticals and other chemical products .

Wirkmechanismus

The mechanism of action of 2-pyrazolidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to the desired therapeutic outcomes. The exact molecular pathways involved depend on the specific biological activity being studied .

Eigenschaften

Molekularformel

C10H12N4

Molekulargewicht

188.23 g/mol

IUPAC-Name

2-pyrazolidin-4-yl-1H-benzimidazole

InChI

InChI=1S/C10H12N4/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-4,7,11-12H,5-6H2,(H,13,14)

InChI-Schlüssel

DEPDXHOQVNRSIJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CNN1)C2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.